trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

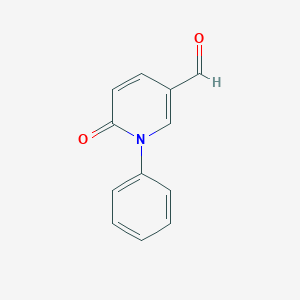

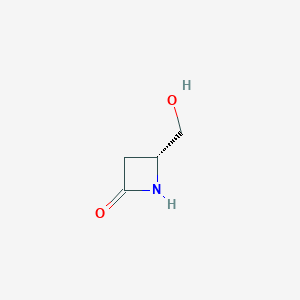

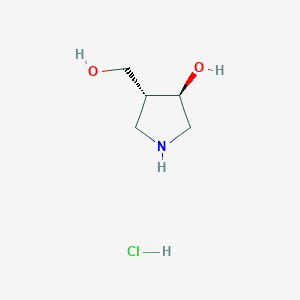

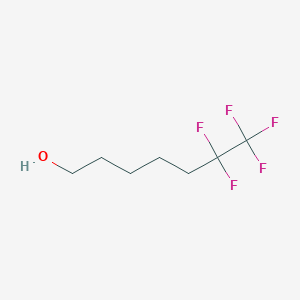

Trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride is a chemical compound with the CAS Number: 955028-06-5 . It has a molecular weight of 167.64 . The IUPAC name for this compound is (3R,4R)-4-(hydroxymethyl)piperidin-3-ol hydrochloride . It is a white solid and is stored at room temperature .

Synthesis Analysis

The synthesis of trans-4-hydroxy-L-proline, a similar compound, has been studied extensively. It is mainly produced via fermentative production by microorganisms . Metabolic engineering strategies have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway . A recent study focused on designing the key nodes of anabolic pathway to enhance carbon flux and minimize carbon loss, thereby maximizing the production potential of microbial cell factories .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

Trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), a glycyl radical enzyme (GRE), catalyzes the transformation of Hyp to (S)-Δ1-pyrroline-5-carboxylate (P5C) and water . This reaction is part of the catabolism of the abundant metabolite trans-4-hydroxy-L-proline .Physical And Chemical Properties Analysis

This compound is a white solid . It is stored at room temperature . .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Medicinal Chemistry

A notable application of pyrrolidinol derivatives is found in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research emphasizes the use of diversified hybrid catalysts—including organocatalysts, metal catalysts, and nanocatalysts—for synthesizing these scaffolds, underscoring the compound's role in developing lead molecules (Parmar, Vala, & Patel, 2023).

Advancements in Organic Electronics

The compound's derivatives have been investigated for their potential in organic electronics, particularly in the development of organic thermoelectric materials. The focus is on enhancing electrical conductivity and transparency in charge transport layers or electrical interconnects in devices such as solar cells and field-effect transistors. Methods to improve the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) by treating it with polar organic solvents and non-ionic surfactant polymers highlight the compound's relevance in organic technology advancements (Shi, Liu, Jiang, & Xu, 2015).

Contributions to Heterocyclic Chemistry

Research on pyrrolidine derivatives underscores their versatility in drug discovery, serving as scaffolds for generating compounds for treating human diseases. The review of bioactive molecules characterized by the pyrrolidine ring reveals its significant influence on the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules. This demonstrates the compound's utility in medicinal chemistry for designing new drugs with varied biological profiles (Li Petri et al., 2021).

Environmental and Biological Applications

In environmental science, derivatives of pyrrolidinol have been explored for their anticorrosive properties, especially quinoline derivatives, which show effectiveness against metallic corrosion. This research area explores the chemical interactions that enable these derivatives to form stable chelating complexes, potentially leading to applications in protecting materials from environmental damage (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

Direcciones Futuras

While the future directions for this specific compound are not explicitly mentioned in the search results, piperidines, a class of compounds to which this compound belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for this compound could involve its use in the synthesis of pharmaceuticals and further exploration of its properties and applications.

Mecanismo De Acción

Target of Action

Trans-4-(Hydroxymethyl)-3-pyrrolidinol hydrochloride, also known as trans-4-hydroxyproline (T-4-HYP), is a valuable intermediate in the synthesis of antibiotic drugs . Its primary targets are proteins, primarily collagen and to a much lesser extent, non-collagen proteins .

Mode of Action

T-4-HYP is formed from the post-translational hydroxylation of proteins . Through metabolic engineering, these organisms can be modified to express p4h and produce t-4-hyp .

Biochemical Pathways

The synthesis of T-4-HYP involves several biochemical pathways. The α-ketoglutarate (α-KG) synthesis pathway and the L-proline synthesis with hydroxylation pathway are key to its production . The α-KG pathway is enhanced to reduce attrition, and L-proline consumption is inhibited to improve the contribution to proline synthesis with hydroxylation . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of T-4-HYP are influenced by the metabolic engineering strategies used in its production. The supply of NADPH is enhanced to improve the acid production capacity of the strain . The fermentation process of T-4-HYP is optimized using a continuous feeding method .

Result of Action

The result of these biochemical events is the efficient production of T-4-HYP in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g . This is the highest value reported by microbial fermentation, representing a 63.1% increase compared with the highest existing reported yield .

Action Environment

The action environment significantly influences the production of T-4-HYP. The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O2 and Fe2+), enabling efficient production of T-4-HYP .

Propiedades

IUPAC Name |

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)